![molecular formula C10H13N3O B2819053 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide CAS No. 2176573-13-8](/img/structure/B2819053.png)
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide
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Description
The compound is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine family . These compounds are known for their wide variety of biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .
Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .
Chemical Reactions Analysis
The reaction involved in the synthesis of these compounds is a condensation reaction . Other reactions involving similar compounds include alkylation or acylation of the secondary amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data .
Mechanism of Action
properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-10(14)12-8-3-5-13-6-4-11-9(13)7-8/h2,4,6,8H,1,3,5,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOALWMKHQCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN2C=CN=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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